The synthesis of Etoricoxib-13C,d3 involves several chemical reactions that modify the base structure of Etoricoxib to incorporate carbon-13 and deuterium isotopes. The general synthetic route includes:
Technical details regarding specific reaction conditions, catalysts, and yields can be found in patent literature and chemical synthesis journals .
Etoricoxib-13C,d3 has a molecular formula of and features a bipyridine core structure. The incorporation of carbon-13 isotopes alters the mass but not the chemical properties significantly.
This structure allows for effective interaction with the COX-2 enzyme while the isotopic labeling facilitates tracing in metabolic studies .
Etoricoxib-13C,d3 participates in various chemical reactions that are crucial for understanding its behavior in biological systems. Some notable reactions include:
These reactions are essential for pharmacokinetic studies and provide insight into how Etoricoxib-13C,d3 behaves in vivo .
Etoricoxib acts primarily as a selective inhibitor of cyclooxygenase-2 (COX-2). By inhibiting this enzyme, it reduces the production of prostaglandins from arachidonic acid, leading to decreased inflammation and pain perception.
The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs .
Etoricoxib-13C,d3 exhibits several physical and chemical properties relevant to its application:
These properties are critical for formulation development and understanding its behavior during analytical testing .
Etoricoxib-13C,d3 is primarily used in scientific research settings, particularly in pharmacokinetic studies where understanding drug metabolism is crucial. Its applications include:
CAS No.:
CAS No.:
CAS No.: 59384-04-2